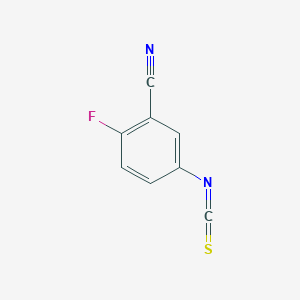
2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a trifluoromethyl group, and an isoindoline-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the pyridyl and trifluoromethyl components. One common synthetic route includes the following steps:
Preparation of 6-Methyl-2-pyridyl Component: : This can be achieved through the reaction of 2-methylpyridine with suitable reagents to introduce the desired functional groups.
Introduction of the Trifluoromethyl Group: : This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under controlled conditions.
Formation of Isoindoline-1,3-dione: : The final step involves the cyclization of the intermediate compounds to form the isoindoline-1,3-dione ring structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure provides a therapeutic advantage.
Industry
In industry, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for applications in various industrial processes.
作用机制
The mechanism by which 2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione derivatives: : These compounds share the isoindoline-1,3-dione core but differ in their substituents.
Trifluoromethylated pyridines: : These compounds contain a trifluoromethyl group attached to a pyridine ring, similar to the structure of the compound .
Uniqueness
2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione is unique due to its combination of a pyridyl group, a trifluoromethyl group, and an isoindoline-1,3-dione moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C15H9F3N2O2 |
|---|---|
分子量 |
306.24 g/mol |
IUPAC 名称 |
2-(6-methylpyridin-2-yl)-5-(trifluoromethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H9F3N2O2/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(20)22/h2-7H,1H3 |
InChI 键 |
DHGUABOQQFTVGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)
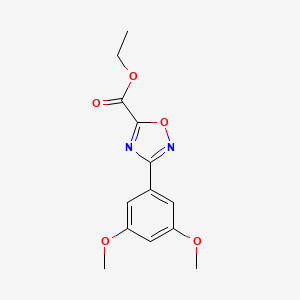

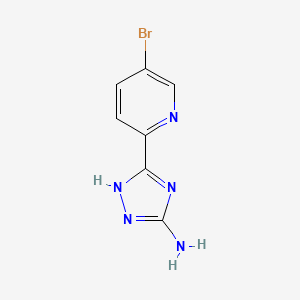
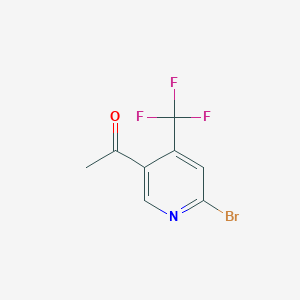
![2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333668.png)
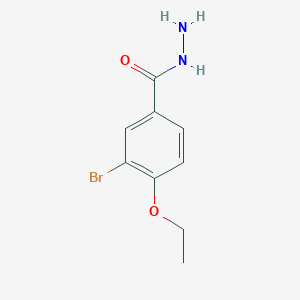

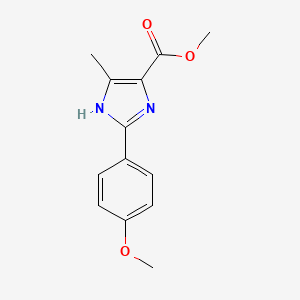
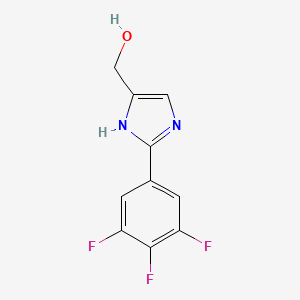
![7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)
